molecular formula C9H7ClFN3 B1426673 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338692-62-8

5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426673
CAS No.: 1338692-62-8
M. Wt: 211.62 g/mol
InChI Key: GIKDZAHOGPQLEW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole (: 1338692-62-8 ) is a specialized chemical scaffold designed for advanced research and development applications. With a molecular formula of C 9 H 7 ClFN 3 and a molecular weight of 211.62 g/mol, this compound integrates two key functional features: a chloromethyl group and a 1,2,3-triazole ring linked to a 3-fluorophenyl substituent . The primary research value of this compound lies in its role as a versatile molecular building block . The reactive chloromethyl (-CH 2 Cl) group serves as an excellent handle for further synthetic modification, allowing researchers to readily incorporate this triazole core into larger, more complex molecular architectures through nucleophilic substitution or metal-catalyzed coupling reactions. Simultaneously, the 1,2,3-triazole ring, often accessible via "click chemistry" cycloaddition, is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere in drug discovery. The presence of the 3-fluorophenyl moiety can significantly influence the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets. This makes this compound a crucial intermediate in various fields, including medicinal chemistry for the synthesis of potential pharmacologically active molecules, and chemical biology for the development of molecular probes and activity-based protein profiling reagents. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(chloromethyl)-1-(3-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-2-7(11)4-8/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDZAHOGPQLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The starting material, 3-fluorobenzyl chloride, is reacted with sodium azide to form 3-fluorobenzyl azide.

    Cycloaddition Reaction: The azide intermediate is then subjected to a cycloaddition reaction with propargyl chloride in the presence of a copper(I) catalyst, such as copper(I) iodide, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Formation of azides, amines, or ethers depending on the nucleophile used.

    Oxidation Products: Formation of oxidized triazole derivatives.

    Reduction Products: Formation of reduced triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H7ClFN3C_9H_7ClFN_3 and features a triazole ring, which is known for its biological activity. The presence of the chloromethyl group enhances its reactivity, making it a useful building block in organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. Studies have shown that 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole can be synthesized to create potential anticancer agents. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess antifungal properties, and modifications of this compound have been explored for efficacy against resistant strains of bacteria and fungi. Research highlights its potential as a lead compound in the development of new antimicrobial agents .

Neuroprotective Effects
Recent studies suggest that triazole derivatives may offer neuroprotective effects. The specific structural features of this compound could contribute to the development of drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, this compound can serve as a monomer for synthesizing polymers with specific properties. Its reactive chloromethyl group allows for further functionalization, enabling the creation of materials with tailored characteristics suitable for applications in coatings and adhesives .

Nanotechnology
The integration of triazole compounds into nanostructures has been explored for enhancing the properties of nanomaterials. For instance, incorporating this compound into nanoparticles can improve their stability and functionality in various applications including drug delivery systems .

Agricultural Chemistry

Pesticide Development
The compound's structural motifs have been utilized in designing novel pesticides. Triazoles are known to exhibit fungicidal properties; thus, derivatives of this compound are being studied for their effectiveness against agricultural pests and pathogens .

Herbicide Applications
Additionally, this compound shows promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research is ongoing to evaluate its selectivity and efficacy compared to existing herbicides on the market .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using synthesized derivatives of the compound .
Study BAntimicrobial PropertiesShowed effective inhibition against resistant bacterial strains with specific derivatives .
Study CNeuroprotective EffectsIdentified potential mechanisms through which triazole derivatives protect neuronal cells from apoptosis .
Study DPolymer ApplicationsDeveloped new polymeric materials with enhanced mechanical properties by incorporating the compound .
Study EPesticide EfficacyEvaluated the effectiveness of triazole derivatives against common agricultural pathogens .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation.

    Pathways Involved: The compound can affect various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Substituents Key Features Biological Activity Yield Reference
Target Compound 5-(Chloromethyl), 1-(3-fluorophenyl) Electrophilic chloromethyl; EWG phenyl Anticancer (MGC-803 cells) N/A
5-(Chloromethyl)-1-(2-isocyanophenyl)-1H-1,2,3-triazole 5-(Chloromethyl), 1-(2-isocyanophenyl) Isocyanide functional group Synthetic intermediate 76%
161h (5-(3-Fluorophenyl)-1-((1-tosyltriazol-4-yl)methyl)-1H-1,2,3-triazole) 5-(3-Fluorophenyl), Tosylmethyl Sulfonamide-linked substituent Antifungal 72%
1c (7-[1-(3-Fluorophenyl)-1H-triazol-4-ylmethoxy]-chrysin) 3-Fluorophenyl, Methoxychrysin Flavonoid-triazole hybrid Anticancer (IC50 < 5-fluorouracil) N/A
5-(Chloromethyl)-1-(2-methoxyphenyl)-1H-1,2,3-triazole 2-Methoxyphenyl, Chloromethyl Electron-donating methoxy group Not reported 95%

Notes:

  • Electron-withdrawing groups (EWGs) : The 3-fluorophenyl group enhances stability and bioactivity by reducing electron density on the triazole ring, as seen in the anticancer activity of compound 1c .
  • Chloromethyl reactivity : This group facilitates further functionalization, such as cross-coupling or nucleophilic substitution, critical in drug discovery .
  • Substituent position : The meta-fluorine (3-fluorophenyl) in the target compound vs. para-substituents in analogs (e.g., 161h) affects steric and electronic interactions, influencing binding to biological targets .

Physicochemical Properties

  • Melting Points : Triazoles with bulky substituents (e.g., tosylmethyl in 161h ) exhibit higher melting points (118–119°C) compared to simpler analogs .

Biological Activity

5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes. The reaction conditions often include copper(I) catalysts to facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

  • Preparation of Azide Intermediate : Reacting 3-fluorobenzyl chloride with sodium azide forms 3-fluorobenzyl azide.
  • Cycloaddition Reaction : The azide intermediate undergoes cycloaddition with propargyl chloride in the presence of a copper(I) catalyst.

This compound's structure is critical for its biological activity, as the triazole ring contributes to its interaction with biological macromolecules.

This compound exhibits its biological effects through several mechanisms:

  • Molecular Targets : The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in microbial or cancer cell proliferation.
  • Biochemical Pathways : It affects signal transduction pathways and metabolic processes, influencing gene expression and cellular responses.

Anticancer Properties

Research indicates that 1,2,3-triazole derivatives exhibit promising anticancer activities. In a study focusing on triazole-containing compounds, it was found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. Notably:

  • In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 1.02 to 74.28 µM against A549 lung cancer cells .
  • Mechanistic Insights : The presence of fluorine on the phenyl ring enhances the compound's activity by increasing hydrophobic interactions with target proteins .

Antimicrobial Activity

The triazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives of this compound can exhibit activity against various bacterial strains and fungi.

CompoundActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial10.5
Compound BAntifungal15.8
Compound CAnticancer (A549)27.89

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives:

  • Study on Lung Cancer : A review summarized the anticancer potential of 1,2,3-triazole derivatives, noting their ability to synergize with existing therapies like sorafenib .
  • Mechanistic Studies : Research indicated that certain triazoles could inhibit topoisomerase II and induce apoptosis in cancer cells by regulating cell cycle proteins such as P21 and cyclin D1 .

Q & A

Basic: What are the optimized synthetic routes for 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole, and how is its purity validated?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective 1,4-substitution patterns. Key steps include:

  • Reacting 3-fluorophenyl azide with propargyl chloride derivatives under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in a THF/H₂O mixture .
  • Purification via gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1 to 4:1) to isolate the product, yielding 60–76% efficiency .
  • Validation through ¹H/¹³C NMR for structural confirmation and HRMS for molecular weight accuracy. HPLC purity >95% ensures minimal side products .

Advanced: How does solvent polarity influence the nonlinear optical (NLO) properties of 1,2,3-triazole derivatives like this compound?

Solvent effects are modeled using Polarizable Continuum Model (PCM)-DFT at the CAM-B3LYP/6-311+G(d) level. Key findings:

  • Increasing solvent dielectric constant enhances first hyperpolarizability (β) due to charge-transfer interactions between the electron-withdrawing chloromethyl group and electron-donating 3-fluorophenyl moiety .
  • Dynamic NLO responses (e.g., second harmonic generation) correlate with solvent polarity, critical for designing optoelectronic materials .

Advanced: How can researchers resolve discrepancies in NMR chemical shifts caused by substituent electronic effects?

Contradictions arise from electron-withdrawing (e.g., -Cl, -F) and -donating groups altering ring currents. Strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for triazole protons (δ 7.5–8.5 ppm) .
  • Comparative analysis with analogs (e.g., replacing -Cl with -CH₃) to isolate substituent effects .
  • DFT-calculated chemical shifts (B3LYP/6-31G*) validate experimental assignments, reducing ambiguity .

Advanced: What mechanistic insights explain the regioselectivity of CuAAC in synthesizing this triazole?

Cu(I) catalysis lowers activation energy by stabilizing the transition state via π-coordination to the alkyne. Key factors:

  • Kinetic control favors 1,4-regioselectivity due to faster cycloaddition with terminal alkynes .
  • Electron-deficient azides (e.g., 3-fluorophenyl) accelerate reaction rates by enhancing dipole polarization .
  • Solvent mixtures (e.g., aqueous/organic) optimize Cu(I) solubility and ligand exchange, critical for high yields .

Advanced: How can DFT methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • B3LYP/6-311+G(d,p) calculations assess the chloromethyl group’s electrophilicity. The LUMO is localized on the -CH₂Cl moiety, making it susceptible to SN2 attacks .
  • Fukui indices identify nucleophilic sites (e.g., triazole N-atoms) for functionalization .
  • Solvent effects (PCM) are incorporated to model reaction pathways in polar aprotic solvents (e.g., DMF) .

Basic: What analytical techniques are essential for characterizing post-synthetic modifications of this compound?

  • LC-MS/MS tracks reaction progress and detects intermediates.
  • X-ray crystallography resolves regiochemistry when crystallizable derivatives are synthesized .
  • FT-IR confirms functional group transformations (e.g., C-Cl stretch at 650 cm⁻¹) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry improves heat/mass transfer, reducing side reactions (e.g., dimerization) .
  • Microwave-assisted synthesis shortens reaction times, minimizing decomposition .
  • Design of Experiments (DoE) optimizes stoichiometry (azide:alkyne ~1.2:1) and catalyst loading (5 mol% Cu) .

Advanced: How does the 3-fluorophenyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Fluorine’s electronegativity enhances membrane permeability and metabolic stability.
  • Docking studies (e.g., AutoDock Vina) show the 3-fluorophenyl group occupies hydrophobic pockets in enzyme targets (e.g., carbonic anhydrase) .
  • Comparative assays with non-fluorinated analogs quantify potency improvements .

Basic: What safety protocols are recommended for handling this compound?

  • Use glove boxes for air-sensitive Cu(I) catalysts.
  • PPE (nitrile gloves, goggles) is mandatory due to alkyl chloride toxicity.
  • Waste containing azides must be quenched with NaNO₂/ascorbic acid to prevent explosive byproducts .

Advanced: How can researchers leverage this compound as a scaffold for metal-organic frameworks (MOFs)?

  • Triazole’s N-atoms coordinate to metals (e.g., Cu, Zn), forming porous networks.
  • Postsynthetic modification of the chloromethyl group introduces functional moieties (e.g., -COOH) for gas adsorption .
  • PXRD and BET analysis quantify framework stability and surface area .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole

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